Ambrisentan acyl beta-D-glucuronide

描述

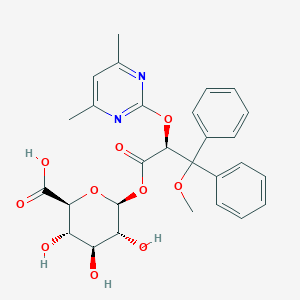

Ambrisentan acyl beta-D-glucuronide is a chemical compound with the molecular formula C28H30N2O10 and a molecular weight of 554.55 g/mol . It is a metabolite of ambrisentan, which is an endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension . This compound is formed through the glucuronidation of ambrisentan, a process that enhances its solubility and facilitates its excretion from the body .

准备方法

The synthesis of ambrisentan acyl beta-D-glucuronide involves the glucuronidation of ambrisentan. This process is typically catalyzed by uridine 5’-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT1A3 . The reaction conditions generally include the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronide donor and appropriate buffers to maintain the pH. Industrial production methods for this compound are not extensively documented, but they likely involve similar enzymatic processes on a larger scale .

化学反应分析

Intramolecular Acyl Migration

The glucuronide undergoes pH-dependent acyl migration , a key chemical reaction:

-

Mechanism : The 1-O-acyl bond undergoes nucleophilic attack by adjacent hydroxyl groups, resulting in migration to C-2, C-3, or C-4 positions .

-

Kinetics : Migration rates correlate with electronic and steric factors of the parent compound. For ambrisentan, migration occurs faster under alkaline conditions .

Table 1: Stability and Reactivity of Ambrisentan Acyl β-D-Glucuronide

| Property | Observation | Source |

|---|---|---|

| Half-life (pH 7.4) | ~4–6 hours | |

| Migration Products | 2-O-, 3-O-, 4-O-acyl isomers | |

| Covalent Binding | Forms adducts with serum albumin |

Transacylation and Protein Adduct Formation

Ambrisentan acyl β-D-glucuronide reacts with nucleophilic residues (e.g., lysine) on proteins via transacylation :

-

Reaction : The acyl group transfers to proteins, forming covalent adducts .

-

Toxicological Implication : Adduct formation has been linked to idiosyncratic drug reactions (IDRs) in susceptible individuals, though ambrisentan’s clinical safety profile remains favorable compared to other NSAIDs .

Enzymatic Hydrolysis

In the gastrointestinal tract, intestinal microflora hydrolyze the glucuronide bond, regenerating ambrisentan:

-

Fecal Recovery : ~80% of ambrisentan in feces originates from glucuronide cleavage .

-

Species Differences : Hydrolysis is more pronounced in rats than in humans .

Structural and Spectroscopic Data

-

Stereochemistry : Retains the S-configuration at the α-carbon of ambrisentan .

-

Key Spectral Features :

Pharmacological and Toxicological Relevance

-

Receptor Affinity : Ambrisentan acyl β-D-glucuronide exhibits 35–64-fold weaker ETₐ receptor affinity compared to ambrisentan, reducing its contribution to vasodilation .

-

Toxicity : Despite its reactivity, no direct hepatotoxicity has been reported, likely due to rapid systemic clearance .

Comparative Reactivity with Other Acyl Glucuronides

| Parameter | Ambrisentan Acyl β-D-Glucuronide | Ibuprofen Acyl Glucuronide |

|---|---|---|

| Migration Rate | Moderate | Slow |

| Covalent Binding | Low | Moderate |

| IDR Incidence | Not observed | Rare |

科学研究应用

Pharmacokinetic Studies

Ambrisentan acyl beta-D-glucuronide is primarily utilized in pharmacokinetic studies to explore the metabolism and excretion pathways of ambrisentan. The compound is formed through the glucuronidation process catalyzed by uridine 5’-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT1A3 . Understanding its pharmacokinetics helps in determining how ambrisentan is absorbed, distributed, metabolized, and excreted in the body.

Key Pharmacokinetic Properties

- Absorption : Ambrisentan is rapidly absorbed with peak plasma concentrations occurring approximately two hours post-administration. Its absorption is unaffected by food intake .

- Distribution : The compound exhibits low distribution into red blood cells, with a blood-to-plasma ratio of around 0.57 to 0.61 .

- Protein Binding : It is highly bound to plasma proteins (99%), primarily albumin (96.5%) .

- Metabolism : The predominant metabolic pathway involves glucuronidation to form acyl glucuronides, which may undergo further transformations .

Clinical Applications

This compound's role extends beyond mere metabolic studies; it has implications for clinical applications in treating PAH and other related conditions.

Treatment of Pulmonary Arterial Hypertension (PAH)

Ambrisentan itself is indicated for the treatment of idiopathic PAH and PAH associated with connective tissue diseases. Clinical trials have demonstrated that it improves exercise capacity and delays disease progression . The metabolite's pharmacological activity may contribute to these therapeutic outcomes by influencing drug efficacy and safety.

Potential Indications Beyond PAH

Research indicates potential applications of ambrisentan and its metabolites in other conditions, such as:

- Chronic Kidney Disease : Studies suggest that endothelin receptor antagonists could benefit renal function and slow disease progression .

- Heart Failure : Preclinical studies have shown promise for endothelin receptor antagonists in heart failure management .

- Fibrotic Diseases : There is ongoing research into the effects of ERAs on fibrotic disorders, although clinical results are still pending .

Safety and Toxicology Studies

Understanding the safety profile of this compound is critical for evaluating its therapeutic use. Toxicological studies focus on the effects of glucuronidation on drug metabolism, which can influence protein binding, distribution, and clearance rates—factors that are pivotal in assessing both efficacy and potential adverse effects .

作用机制

The mechanism of action of ambrisentan acyl beta-D-glucuronide is closely related to that of its parent compound, ambrisentan. Ambrisentan is a selective endothelin receptor antagonist that blocks the action of endothelin-1 (ET-1) on endothelin type A (ETA) and endothelin type B (ETB) receptors . By inhibiting these receptors, ambrisentan prevents vasoconstriction and cell proliferation, leading to vasodilation and reduced blood pressure in the pulmonary arteries . The glucuronide conjugate itself does not have significant pharmacological activity but serves as a means to enhance the excretion of ambrisentan .

相似化合物的比较

Ambrisentan acyl beta-D-glucuronide can be compared with other glucuronide conjugates of endothelin receptor antagonists, such as bosentan acyl beta-D-glucuronide and macitentan acyl beta-D-glucuronide . These compounds share similar metabolic pathways and serve similar roles in enhancing the solubility and excretion of their parent drugs. this compound is unique in its specific interaction with the UGT enzymes and its role in the metabolism of ambrisentan .

Similar Compounds::- Bosentan acyl beta-D-glucuronide

- Macitentan acyl beta-D-glucuronide

- Sitaxentan acyl beta-D-glucuronide

生物活性

Ambrisentan acyl beta-D-glucuronide is a significant metabolite of ambrisentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Understanding the biological activity of this compound is essential for assessing its therapeutic potential and safety profile.

Ambrisentan is primarily metabolized via glucuronidation, with uridine 5’-diphosphate glucuronosyltransferases (UGTs) playing a crucial role in its conversion to various metabolites, including this compound. This metabolite results from the conjugation of ambrisentan with glucuronic acid, which enhances its solubility and facilitates excretion.

- Metabolism Pathways :

- Ambrisentan → this compound (via UGTs)

- Other metabolites include 4-hydroxymethyl ambrisentan and its glucuronide forms.

Pharmacokinetics

The pharmacokinetic profile of ambrisentan is characterized by rapid absorption, high plasma protein binding, and extensive metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid, peak at ~2 hours |

| Bioavailability | Unknown |

| Volume of Distribution | Low distribution into RBCs |

| Protein Binding | 99% (primarily albumin) |

| Half-life | Approximately 9 hours |

| Elimination Route | Primarily fecal |

These properties suggest that the acyl beta-D-glucuronide form may have altered pharmacokinetics compared to the parent compound.

Biological Activity

-

Mechanism of Action :

- Ambrisentan selectively antagonizes endothelin receptor type A (ETA), leading to vasodilation and reduced pulmonary vascular resistance. The acyl beta-D-glucuronide may retain some activity at ETA or serve as a reservoir for prolonged action due to its stability.

-

Clinical Implications :

- Clinical studies indicate that ambrisentan improves exercise capacity and hemodynamics in PAH patients. The role of its metabolites, particularly the acyl beta-D-glucuronide, remains an area of active research, with implications for both efficacy and safety.

Case Studies

Several studies have explored the effects of ambrisentan and its metabolites:

- Study on Efficacy : A clinical trial demonstrated significant improvements in the six-minute walk distance (6MWD) among PAH patients treated with ambrisentan compared to placebo. The metabolite's contribution to these outcomes is under investigation.

- Safety Profile Assessment : Reports suggest that the incidence of liver enzyme elevations is lower with ambrisentan compared to other endothelin receptor antagonists. This may be partially attributed to the pharmacological activity of its metabolites.

Research Findings

Recent research has focused on understanding the reactivity and stability of acyl glucuronides:

- A study highlighted that acyl glucuronides could exhibit varying degrees of reactivity based on their structure and metabolic pathways. This compound was categorized as having a longer half-life and lower reactivity compared to other drugs in similar studies, indicating a potentially safer profile for chronic use .

- Another investigation into UGT enzyme specificity found that UGT1A1 and UGT2B7 were primarily responsible for the glucuronidation of carboxylic acid-containing drugs, including ambrisentan. This knowledge aids in predicting drug-drug interactions involving ambrisentan .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHJFBFSJYTXDX-MVTLKLODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648972 | |

| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106685-58-8 | |

| Record name | Ambrisentan acyl beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。